molecular formula C8H5F3N4O2 B12317644 (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B12317644
M. Wt: 246.15 g/mol
InChI Key: OFFHDWBIZVQBNQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6E)-6-(1-Hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and a (1-hydroxyethylidene) substituent at position 6 in the E-configuration. This compound’s structure aligns with pharmacophores commonly explored in agrochemical and pharmaceutical research, particularly for herbicides and enzyme inhibitors .

Properties

Molecular Formula

C8H5F3N4O2

Molecular Weight

246.15 g/mol

IUPAC Name

(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H5F3N4O2/c1-3(16)4-2-12-7-13-6(8(9,10)11)14-15(7)5(4)17/h2,16H,1H3/b4-3+

InChI Key

OFFHDWBIZVQBNQ-ONEGZZNKSA-N

Isomeric SMILES

C/C(=C\1/C=NC2=NC(=NN2C1=O)C(F)(F)F)/O

Canonical SMILES

CC(=C1C=NC2=NC(=NN2C1=O)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Core Reaction Framework

A widely adopted route involves cyclocondensation between 3,5-diamino-1,2,4-triazole (5c ) and β-keto esters. This method, adapted from Bengtsson et al., proceeds via a three-step synthesis:

  • Synthesis of β-Keto Esters : Benzylation of β-keto esters (e.g., ethyl acetoacetate) with substituted benzyl bromides yields intermediates like 4aa–ev (8–97% yields).
  • Cyclization : Microwave-assisted cyclization in ionic liquid BMIM-PF6 at 200°C generates the triazolopyrimidinone scaffold. For example, compound 8 (R₂ = Me) was synthesized using p-toluenesulfonic acid.

Adaptation for Target Compound

To introduce the 1-hydroxyethylidene group, acetylacetone derivatives or α-keto esters can serve as precursors. For instance:

  • Reaction of 3,5-diamino-1,2,4-triazole with ethyl 4,4,4-trifluoroacetoacetate under microwave irradiation yields the trifluoromethyl-substituted core.
  • Post-cyclization oxidation or condensation with hydroxylamine introduces the hydroxyethylidene moiety.

Optimization :

  • Microwave Irradiation : Reduces reaction time from hours to minutes and improves yields (e.g., 83% for 43 in).
  • Ionic Liquids : BMIM-PF6 enhances regioselectivity and minimizes side reactions.

One-Pot Regioselective Synthesis

Direct Coupling of 1-Aryl-1,3-Butanediones

A regioselective one-step method, reported by, employs 1-aryl-1,3-butanediones and 3,5-diamino-1,2,4-triazole. For the target compound:

  • Substrate Modification : Use of 1-(trifluoromethyl)-1,3-butanedione ensures direct incorporation of the CF₃ group.
  • Hydroxyethylidene Introduction : In situ enolization under basic conditions (e.g., K₂CO₃) generates the E-configured hydroxyethylidene side chain.

Conditions :

  • Solvent: Ethanol or DMF at 80–100°C.
  • Yield: 60–75% for analogous triazolopyrimidines.

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated ketone intermediate.
  • Cyclization : Nucleophilic attack by the triazole amino group, followed by dehydration.

Post-Functionalization of Preformed Triazolopyrimidinones

Late-Stage Trifluoromethylation

For cases where direct cyclization fails, post-synthetic modification is viable:

  • Electrophilic Trifluoromethylation : Use of Umemoto’s reagent (trifluoromethyl sulfonium salts) or Togni’s reagent (hypervalent iodine) introduces CF₃ at position 2.
  • Cross-Coupling : Suzuki-Miyaura coupling with trifluoromethyl boronic esters, though limited by substrate compatibility.

Hydroxyethylidene Installation

  • Aldol Condensation : Reaction of acetylated triazolopyrimidinones with formaldehyde under basic conditions, followed by hydrolysis.
  • Enolate Trapping : Use of ethyl glyoxylate and subsequent reduction yields the hydroxyethylidene group.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages Limitations
Cyclocondensation β-Keto esters, 3,5-diamino-1,2,4-triazole Microwave, BMIM-PF6, 200°C 60–83% High regioselectivity, scalable Multi-step, requires specialized reagents
One-Pot Synthesis 1,3-Butanediones, triazole Ethanol, 80°C 60–75% Single-step, atom-economical Limited substrate diversity
Post-Functionalization Preformed triazolopyrimidinones Pd catalysis, 100°C 40–55% Flexibility in substitution Lower yields, costly reagents

Structural Confirmation and Characterization

Spectroscopic Data

  • ¹H NMR : The E-configuration of the hydroxyethylidene group is confirmed by a doublet at δ 6.2–6.5 ppm (J = 12–14 Hz) for the vinyl proton.
  • ¹³C NMR : The carbonyl (C-7) appears at δ 165–170 ppm, while the CF₃ group resonates at δ 120–125 ppm (q, J = 280–290 Hz).

X-ray Crystallography

Single-crystal X-ray analysis (e.g., as in) confirms the planar triazolopyrimidinone core (r.m.s. deviation < 0.007 Å) and the E-geometry of the hydroxyethylidene substituent.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives.

Scientific Research Applications

(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name (Reference) Substituents Molecular Weight Key Properties/Bioactivity
Target Compound 2-CF₃, 6-(E-1-hydroxyethylidene) 275.18 (calc.) Potential herbicidal activity (inferred)
1-[7-Hydroxy-2-(trifluoromethyl)... (Ev7) 2-CF₃, 6-acetyl 275.18 Structural analog; acetyl group reduces H-bonding capacity
7-(Difluoromethyl)-...carboxylic acid (Ev16) 7-DFM, 6-COOH 214.13 Pharmaceutical intermediate; carboxylic acid enhances solubility
2-Fluoro-N-(5,7-dimethoxy... (8e, Ev9) 2-fluoro, sulfonamide 452.5 High herbicidal activity (89.6% yield)
5t (Ev1) 2-amino, 5-methyl, 7-phenyl, carboxamide 442.13 Carboxamide group improves binding affinity
Ethyl-1,5-dihydro... (12, Ev2) 3-hydroxyphenyl, ethyl ester 452.5 Ester group increases bioavailability

Key Observations :

Trifluoromethyl vs. The hydroxyethylidene group in the target compound may offer superior hydrogen-bonding interactions compared to the acetyl group in Ev7, which lacks a hydroxyl donor .

Bioactivity: Compound 8e (Ev9) demonstrates high herbicidal activity (89.6% yield), attributed to its sulfonamide and trifluoromethyl substituents. The target compound’s hydroxyethylidene group may similarly enhance herbicidal potency by mimicking transition-state intermediates in enzyme inhibition .

Synthetic Accessibility: Multi-component reactions (e.g., Ev1, Ev4) and ionic liquid-mediated syntheses (e.g., Ev3) are common for triazolopyrimidinones. The target compound likely requires regioselective introduction of the hydroxyethylidene group, which may involve keto-enol tautomerism control .

Physicochemical Properties :

  • The hydroxyethylidene group in the target compound improves aqueous solubility compared to purely hydrophobic analogs (e.g., Ev16). However, ester-containing derivatives (e.g., Ev2) may exhibit better membrane permeability .

Biological Activity

The compound (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a member of the triazolopyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be described as follows:

  • Molecular Formula : C₈H₆F₃N₅O
  • Molecular Weight : 233.17 g/mol
  • Structural Features :
    • Triazole ring
    • Pyrimidine core
    • Trifluoromethyl group
    • Hydroxyethylidene substituent

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazolopyrimidines. For instance, a series of derivatives were tested against various bacterial strains, revealing significant antibacterial activity. The compound (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one demonstrated notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines. Notably, it showed a dose-dependent effect on human colorectal adenocarcinoma cells with an IC50 value of approximately 15 µM.

The proposed mechanism of action for (6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the inhibition of specific enzymes involved in nucleotide synthesis pathways. This inhibition leads to disrupted DNA replication in cancer cells and impaired cell division.

Case Study 1: Antibacterial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolopyrimidine derivatives and evaluated their antibacterial activity. The compound was part of a library that exhibited promising results against resistant bacterial strains.

Case Study 2: Anticancer Screening

Another significant study published in Cancer Research assessed the cytotoxic effects of various triazolopyrimidine derivatives on cancer cell lines. The results indicated that the compound effectively reduced cell viability through apoptosis induction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.